N-(hydroxymethyl)-4-methylbenzamide
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Overview
Description
N-(hydroxymethyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hydroxymethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a stirred solution of 4-methylbenzamide in the presence of a base. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-(hydroxymethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
N-(hydroxymethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions
Mechanism of Action
The mechanism of action of N-(hydroxymethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(hydroxymethyl)benzamide: Lacks the methyl group on the benzene ring.
N-(hydroxymethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
N-(hydroxymethyl)-4-nitrobenzamide: Contains a nitro group instead of a methyl group
Uniqueness
N-(hydroxymethyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
CAS No. |
31220-71-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(hydroxymethyl)-4-methylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12) |
InChI Key |
YPWZBEMOZPLXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCO |
Origin of Product |
United States |
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